1-(4-chlorophenyl)-3-phenylacetone

Description

Structural Classification within Diarylacetone Chemistry

1-(4-chlorophenyl)-3-phenylacetone is classified as a diarylacetone. This classification stems from its core structure, which consists of an acetone (B3395972) (propan-2-one) molecule substituted with two aryl (aromatic ring) groups. wikipedia.org Specifically, it is a 1,3-diarylacetone, where the aryl groups are attached to the first and third carbon atoms of the propane (B168953) chain.

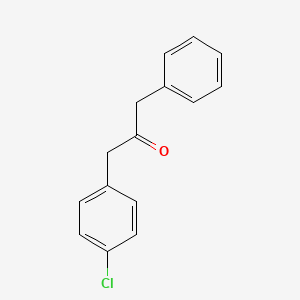

The structure features:

A three-carbon propane chain with a carbonyl group (C=O) at the second carbon (C2), making it a ketone.

A phenyl group (C6H5) attached to the third carbon (C3).

A 4-chlorophenyl group (a phenyl ring with a chlorine atom at the para position) attached to the first carbon (C1). chemsynthesis.com

This arrangement distinguishes it from other diarylketones where the aryl groups might be attached to the same carbon atom. The synthesis of diarylketones is a significant area of study, often involving methods like carbonylative coupling. rsc.org

Nomenclature and Isomeric Considerations in Phenylacetone (B166967) Derivatives

The systematic IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 1-(4-chlorophenyl)-3-phenylpropan-2-one . chemsynthesis.com This name is derived by identifying the longest carbon chain containing the principal functional group, which is the three-carbon propanone chain. wikipedia.orgnih.gov The substituents, a 4-chlorophenyl group and a phenyl group, are then named and numbered according to their position on this chain.

It is crucial to distinguish this compound from its structural isomer, 1-(4-chlorophenyl)-1-phenylacetone . nih.gov In this isomer, both the 4-chlorophenyl group and the phenyl group are attached to the same carbon atom (C1). Its IUPAC name is 1-(4-chlorophenyl)-1-phenylpropan-2-one. nih.gov The parent compound for these derivatives is phenylacetone, systematically named 1-phenylpropan-2-one. wikipedia.orgnih.gov The substitution pattern on the phenyl rings and the placement of the aryl groups along the acetone backbone give rise to a wide variety of derivatives.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | IUPAC Name |

|---|---|---|---|---|

| This compound | 35730-03-1 | C15H13ClO | 244.72 | 1-(4-chlorophenyl)-3-phenylpropan-2-one |

| 1-(4-chlorophenyl)-1-phenylacetone | 42413-59-2 | C15H13ClO | 244.71 | 1-(4-chlorophenyl)-1-phenylpropan-2-one |

| Phenylacetone (Parent Compound) | 103-79-7 | C9H10O | 134.18 | 1-phenylpropan-2-one |

Research Significance and Potential as a Synthetic Target

This compound and its derivatives are primarily of interest within the context of organic synthesis. Ketones are versatile intermediates, serving as precursors for a wide range of more complex molecules through reactions such as oxidation, reduction, and substitution. A synthesis reference for this compound is noted in Organic Syntheses, indicating its role as a building block in chemical preparations. chemsynthesis.com

While specific applications for this exact compound are not extensively documented in mainstream research, related diarylketone and chalcone (B49325) structures (which can be formed from similar precursors) are investigated for various biological activities. The presence of reactive sites—the carbonyl group and the aromatic rings—makes this compound a potential intermediate for creating larger, more functionalized molecules for research in medicinal chemistry and material science.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-3-phenylpropan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClO/c16-14-8-6-13(7-9-14)11-15(17)10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEYBALDWRBJDJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)CC2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70288459 | |

| Record name | 1-(4-chlorophenyl)-3-phenylpropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.71 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35730-03-1 | |

| Record name | NSC55903 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55903 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(4-chlorophenyl)-3-phenylpropan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70288459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 1 4 Chlorophenyl 3 Phenylacetone

Oxidative Transformations of the Acetone (B3395972) Moiety and Aryl Groups

The structure of 1-(4-chlorophenyl)-3-phenylacetone presents several sites susceptible to oxidation: the ketone carbonyl group, the two benzylic methylene (B1212753) groups, and the aromatic rings themselves.

The ketone group can undergo the Baeyer-Villiger oxidation, a reaction that converts ketones into esters through treatment with peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). wikipedia.orgpw.livechemistrylearner.com This reaction involves the insertion of an oxygen atom adjacent to the carbonyl carbon. For an unsymmetrical ketone such as this, the regioselectivity of the oxygen insertion is determined by the relative migratory aptitude of the adjacent groups. The group better able to stabilize a positive charge will preferentially migrate. organic-chemistry.org In general, the migratory aptitude for aryl groups is influenced by the substituents on the ring, with electron-donating groups increasing the migratory ability and electron-withdrawing groups decreasing it. pw.live For this compound, the two migrating groups are benzyl (B1604629) (C₆H₅CH₂) and 4-chlorobenzyl (p-ClC₆H₄CH₂). Due to the electron-withdrawing nature of the chlorine atom, the 4-chlorobenzyl group has a lower migratory aptitude than the benzyl group. Therefore, the benzyl group is expected to migrate, yielding 4-chlorobenzyl phenylacetate (B1230308) as the major product.

The methylene groups (C-1 and C-3) are benzylic, making them susceptible to oxidation to carbonyl groups, typically using strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid under vigorous conditions. organic-chemistry.orglibretexts.orgorgchemboulder.com Oxidation at these positions would lead to the formation of a more complex diketone or, with cleavage, carboxylic acids. For instance, strong oxidation could potentially cleave the molecule to yield 4-chlorobenzoic acid and benzoic acid.

Table 1: Potential Oxidative Transformations

| Reaction Type | Reagent Example | Potential Product(s) |

|---|---|---|

| Baeyer-Villiger Oxidation | m-CPBA | 4-Chlorobenzyl phenylacetate |

Reductive Transformations of the Ketone Functionality

The ketone carbonyl group in this compound is readily reduced to a secondary alcohol, yielding 1-(4-chlorophenyl)-3-phenylpropan-2-ol. This transformation can be achieved using a variety of reducing agents.

Common metal hydride reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for this reduction. wikipedia.org Catalytic hydrogenation, using hydrogen gas (H₂) with a metal catalyst like palladium (Pd), platinum (Pt), or nickel (Ni), can also be employed.

The reduction creates a new stereocenter at the C-2 position. The use of achiral reducing agents results in a racemic mixture of (R)- and (S)-1-(4-chlorophenyl)-3-phenylpropan-2-ol. However, enantioselective reduction can be achieved using chiral reagents or catalysts. wikipedia.org For ketones with bulky substituents, such as the benzyl and 4-chlorobenzyl groups in this molecule, enzyme-catalyzed reductions using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs) can offer high stereoselectivity. acs.orgacs.orgnih.gov

Table 2: Common Reductive Transformations

| Reagent | Product | Notes |

|---|---|---|

| Sodium Borohydride (NaBH₄) | 1-(4-chlorophenyl)-3-phenylpropan-2-ol | Produces a racemic mixture. |

| Lithium Aluminum Hydride (LiAlH₄) | 1-(4-chlorophenyl)-3-phenylpropan-2-ol | More reactive than NaBH₄; produces a racemic mixture. |

| H₂ / Pd, Pt, or Ni | 1-(4-chlorophenyl)-3-phenylpropan-2-ol | Catalytic hydrogenation; produces a racemic mixture. |

Substitution Reactions on the Halogenated Aromatic Ring and Alkyl Chains

Substitution reactions can occur on both the 4-chlorophenyl ring and the alkyl chain connecting the aromatic moieties.

Aromatic Ring Substitution: The 4-chlorophenyl group can undergo electrophilic aromatic substitution (EAS). uci.edu The chlorine atom is an ortho, para-directing group, meaning incoming electrophiles will preferentially add at the positions adjacent (ortho) or opposite (para) to the chlorine. However, as a halogen, chlorine is also a deactivating group due to its inductive electron-withdrawing effect, making the reaction slower than with unsubstituted benzene. uci.edu Common EAS reactions include nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), sulfonation (with SO₃/H₂SO₄), and Friedel-Crafts reactions. Since the para position is already occupied by the chloro-substituent, substitution would occur at the ortho position (C-2' and C-6').

Alkyl Chain Substitution: The protons on the carbon atoms alpha to the ketone carbonyl (the C-1 and C-3 methylene groups) are acidic and can be removed by a base to form an enolate intermediate. masterorganicchemistry.comutexas.edu This enolate is nucleophilic and can react with electrophiles. A common reaction is alpha-halogenation, where the ketone is treated with a halogen (e.g., Br₂) in the presence of an acid or base catalyst. openstax.orglibretexts.org Under acidic conditions, the reaction typically proceeds via an enol intermediate and leads to mono-halogenation at the more substituted alpha-carbon if applicable. openstax.org In this symmetric case, halogenation would occur at either C-1 or C-3.

Elucidation of Reaction Mechanisms and Transition States

Understanding the mechanisms of these transformations involves examining the kinetics of the reactions and identifying the transient species that form along the reaction pathway.

Kinetic Studies of Chemical Transformations

Kinetic studies provide insight into the rate-determining step of a reaction and the factors that influence it.

Ketone Reduction: The kinetics of ketone reduction by metal hydrides like NaBH₄ have been studied extensively. acs.orgacs.org The reaction rate is typically dependent on the concentrations of both the ketone and the hydride reagent. mdpi.com The steric hindrance around the carbonyl group, as seen with the bulky benzyl groups in this compound, can significantly affect the reaction rate. cdnsciencepub.com

Electrophilic Aromatic Substitution: The rate-limiting step in EAS is the initial attack of the electrophile on the aromatic ring to form a resonance-stabilized carbocation known as an arenium ion or sigma complex. uci.edu The rate is dependent on the concentration of the substrate and the electrophile. The deactivating nature of the chlorine substituent on the phenyl ring would result in a slower reaction rate compared to unsubstituted phenylacetone (B166967).

Alpha-Halogenation: Acid-catalyzed halogenation of ketones follows a rate law that is first order in the ketone concentration and first order in the acid catalyst concentration, but zero order with respect to the halogen concentration. openstax.org This indicates that the rate-determining step is the formation of the enol intermediate, which then reacts rapidly with the halogen. openstax.org

Identification of Reaction Intermediates

The transformations of this compound proceed through several key, often transient, intermediates.

Enols and Enolates: In base-catalyzed or acid-catalyzed reactions involving the alpha-carbons, enol or enolate ions are crucial intermediates. utexas.eduwikipedia.orgbyjus.com For example, in alpha-halogenation, the nucleophilic enol (under acidic conditions) or enolate (under basic conditions) attacks the electrophilic halogen. libretexts.org The formation of these intermediates is a well-established mechanistic feature of ketone chemistry. researchgate.net

Criegee Intermediate: The Baeyer-Villiger oxidation proceeds through a tetrahedral intermediate known as the Criegee intermediate. wikipedia.org This intermediate is formed by the nucleophilic attack of the peroxyacid on the protonated carbonyl carbon. The subsequent rearrangement (migration of the benzyl group) and collapse of this intermediate leads to the final ester product and a carboxylic acid. wikipedia.org

Arenium Ion (Sigma Complex): In electrophilic aromatic substitution on the chlorophenyl ring, the key intermediate is the arenium ion. This is a carbocation in which the aromaticity of the ring is temporarily disrupted. The positive charge is delocalized across the ortho and para positions relative to the point of electrophilic attack. The stability of this intermediate influences the orientation of the substitution.

Advanced Spectroscopic Characterization of 1 4 Chlorophenyl 3 Phenylacetone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic compounds. By analyzing the behavior of atomic nuclei in a magnetic field, it provides detailed information about the chemical environment of each proton and carbon atom within the molecule. For a molecule with the complexity of 1-(4-chlorophenyl)-3-phenylacetone, a full suite of NMR experiments is required for an unambiguous assignment.

The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For 1-(4-chlorophenyl)-3-phenylpropan-2-one, the spectrum is predicted to show distinct signals corresponding to the two methylene (B1212753) bridges and the two aromatic rings.

The protons on the methylene group adjacent to the phenyl ring (C3-H₂) and the methylene group adjacent to the 4-chlorophenyl ring (C1-H₂) are chemically non-equivalent and are expected to appear as sharp singlets, as they lack adjacent protons for spin-spin coupling. Protons on the α-carbon to a ketone typically resonate in the range of 2.0-2.5 ppm. oregonstate.edulibretexts.org However, the presence of adjacent aromatic rings will shift these signals further downfield. The aromatic protons of the unsubstituted phenyl ring would likely appear as a complex multiplet, while the protons on the 4-chlorophenyl ring are expected to form a characteristic AA'BB' system, appearing as two distinct doublets due to the symmetry of the para-substitution.

Table 1: Predicted ¹H NMR Data for this compound (Predicted for CDCl₃ solvent)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 7.35 - 7.20 | m | 5H | Phenyl-H |

| ~ 7.28 | d | 2H | Chlorophenyl-H (ortho to Cl) |

| ~ 7.15 | d | 2H | Chlorophenyl-H (ortho to CH₂) |

| ~ 3.80 | s | 2H | C1-H₂ (adjacent to chlorophenyl) |

| ~ 3.75 | s | 2H | C3-H₂ (adjacent to phenyl) |

Note: 's' denotes singlet, 'd' denotes doublet, 'm' denotes multiplet. Predictions are based on general principles of NMR spectroscopy.

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. In proton-decoupled mode, each unique carbon atom typically gives rise to a single peak. The most downfield signal in the spectrum of a ketone is that of the carbonyl carbon, which is expected to appear in the 200-215 ppm region. libretexts.org The signals for the aromatic carbons appear in the 120-140 ppm range, while the aliphatic methylene carbons are found further upfield. The carbon directly attached to the chlorine atom will also have a characteristic chemical shift.

Table 2: Predicted ¹³C NMR Data for this compound (Predicted for CDCl₃ solvent)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 205.0 | C=O (Ketone) |

| ~ 134.5 | Aromatic C (C-Cl) |

| ~ 134.0 | Aromatic C (Quaternary, Phenyl) |

| ~ 133.0 | Aromatic C (Quaternary, Chlorophenyl) |

| ~ 130.5 | Aromatic CH (Chlorophenyl) |

| ~ 129.5 | Aromatic CH (Phenyl) |

| ~ 128.8 | Aromatic CH (Chlorophenyl) |

| ~ 127.0 | Aromatic CH (Phenyl) |

| ~ 52.0 | C1 (Methylene) |

| ~ 50.0 | C3 (Methylene) |

Note: Predictions are based on established chemical shift ranges for functional groups. oregonstate.edulibretexts.org

For molecules with overlapping signals or complex coupling patterns, multi-dimensional NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would be used to establish proton-proton coupling networks. For this molecule, it would primarily confirm the coupling within the aromatic rings, for instance, between the ortho and meta protons on the phenyl group.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C experiment correlates directly bonded proton and carbon atoms. It would be essential for definitively assigning each proton signal to its corresponding carbon atom, for example, linking the singlet at ~3.80 ppm to the methylene carbon at ~52.0 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular skeleton. For instance, an HMBC experiment would show a correlation from the C1-methylene protons to the carbonyl carbon and to the quaternary and ortho carbons of the chlorophenyl ring, confirming the connectivity. Similarly, correlations from the C3-methylene protons to the carbonyl carbon and the phenyl ring carbons would be observed. acs.org

Mass Spectrometry (MS) for Molecular Confirmation and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition.

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. The molecular formula of this compound is C₁₅H₁₃ClO. HRMS would be used to confirm this composition by measuring the exact mass of the molecular ion ([M]⁺ or protonated molecule [M+H]⁺). The presence of chlorine would be evident from the characteristic isotopic pattern, with a second peak at [M+2] that is approximately one-third the intensity of the molecular ion peak.

Table 3: Predicted HRMS Data for this compound

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₁₅H₁₃³⁵ClNaO]⁺ | 267.0574 |

| [C₁₅H₁₃³⁷ClNaO]⁺ | 269.0545 |

| [C₁₅H₁₃³⁵ClO+H]⁺ | 245.0728 |

| [C₁₅H₁₃³⁷ClO+H]⁺ | 247.0698 |

Note: Calculated for the most common isotopes. The presence of both ³⁵Cl and ³⁷Cl isotopes gives a characteristic M/M+2 ratio.

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of GC with the detection power of MS. It is an essential tool for monitoring the progress of chemical reactions. In the synthesis of this compound, GC-MS could be used to analyze aliquots from the reaction mixture over time. This would allow for the tracking of reactant consumption and product formation, helping to optimize reaction conditions such as temperature, time, and catalyst loading. nih.govoup.com

Upon analysis by GC-MS, the compound would exhibit a specific retention time on the GC column. The mass spectrometer would then generate a fragmentation pattern upon electron ionization (EI). The fragmentation of ketones is well-understood and often involves characteristic cleavage events. oregonstate.edu For this compound, the major expected fragmentation pathways would be α-cleavage on either side of the carbonyl group.

α-Cleavage: Cleavage of the C1-C2 bond would lead to the formation of a 4-chlorobenzyl radical (C₇H₆Cl•) and a [C₈H₇O]⁺ acylium ion (m/z = 119), or a 4-chlorobenzyl cation ([C₇H₇Cl]⁺, m/z = 125/127).

α-Cleavage: Cleavage of the C2-C3 bond would result in a benzyl (B1604629) radical (C₇H₇•) and a [C₈H₆ClO]⁺ acylium ion (m/z = 153/155), or a benzyl cation ([C₇H₇]⁺, tropylium (B1234903) ion, m/z = 91), which is a very common and stable fragment in mass spectrometry.

The relative abundance of these fragments provides a unique fingerprint that aids in the structural confirmation of the target molecule. researchgate.netlibretexts.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present within a molecule. This method is based on the principle that molecular bonds and groups of bonds vibrate at characteristic frequencies. When infrared radiation is passed through a sample, the molecules absorb energy at frequencies corresponding to their natural vibrational modes. The resulting spectrum provides a unique fingerprint of the molecule, with specific absorption bands indicating the presence of particular functional groups.

The analysis of the IR spectrum of this compound allows for the identification of its key structural features. The molecule is comprised of a 4-chlorophenyl group, a ketone (carbonyl group), a methylene bridge, and a phenyl group. Each of these components gives rise to distinct absorption bands in the IR spectrum.

Detailed research findings on the vibrational spectra of closely related compounds, in conjunction with established principles of IR spectroscopy, provide a basis for the assignment of the characteristic absorption frequencies for this compound. For instance, studies on chalcone (B49325) derivatives containing a 4-chlorophenyl ketone moiety offer valuable insights into the expected spectral features.

The primary absorption peaks anticipated for this compound are detailed in the table below. These assignments are based on a combination of experimental data from analogous structures and the known characteristic frequencies for the functional groups present.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode | Functional Group Assignment |

| ~3060 - 3030 | Medium to Weak | C-H Stretching | Aromatic C-H (phenyl & chlorophenyl rings) |

| ~2925 | Weak | C-H Stretching | Asymmetric CH₂ Stretch (methylene bridge) |

| ~2850 | Weak | C-H Stretching | Symmetric CH₂ Stretch (methylene bridge) |

| ~1715 - 1690 | Strong | C=O Stretching | Ketone Carbonyl |

| ~1600 - 1585 | Medium | C=C Stretching | Aromatic Ring Skeletal Vibrations |

| ~1495 | Medium | C=C Stretching | Aromatic Ring Skeletal Vibrations |

| ~1450 | Medium | CH₂ Bending | Methylene Scissoring |

| ~1090 | Medium to Strong | C-Cl Stretching | Aryl-Chloride |

| ~830 - 810 | Strong | C-H Bending | para-disubstituted Phenyl Ring (out-of-plane) |

| ~750 and ~700 | Strong | C-H Bending | Monosubstituted Phenyl Ring (out-of-plane) |

The most prominent feature in the IR spectrum of this compound is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, which is expected in the region of 1715-1690 cm⁻¹. The exact position of this band can be influenced by the electronic effects of the adjacent aromatic rings.

The aromatic C-H stretching vibrations of both the phenyl and the 4-chlorophenyl rings are anticipated to appear as a group of weaker bands above 3000 cm⁻¹. The stretching vibrations of the methylene (-CH₂-) bridge typically occur at lower frequencies, around 2925 cm⁻¹ and 2850 cm⁻¹.

The presence of the two aromatic rings is further confirmed by skeletal C=C stretching vibrations in the 1600-1450 cm⁻¹ region. The substitution pattern of these rings can be distinguished by analyzing the out-of-plane C-H bending vibrations. The 4-chlorophenyl group, being para-disubstituted, is expected to show a strong absorption band in the 830-810 cm⁻¹ range. The monosubstituted phenyl group will exhibit strong bands around 750 cm⁻¹ and 700 cm⁻¹.

Finally, the stretching vibration of the C-Cl bond in the 4-chlorophenyl group gives rise to a characteristic absorption band, typically in the 1090 cm⁻¹ region. The identification of these key absorption bands provides a comprehensive characterization of the functional groups present in the this compound molecule.

Computational Chemistry and Theoretical Modeling of 1 4 Chlorophenyl 3 Phenylacetone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, particularly DFT, are used to model the electronic environment and predict reactivity.

Density Functional Theory (DFT) for Electronic Structure and Reactivity

For many organic molecules, DFT calculations are employed to determine electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between these orbitals is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. The distribution of electron density, influenced by the presence of the electronegative chlorine atom and the phenyl rings, could be mapped to identify sites susceptible to nucleophilic or electrophilic attack. However, without specific studies on 1-(4-chlorophenyl)-1-phenylpropan-2-one, any discussion of its HOMO-LUMO gap or reactivity based on DFT would be hypothetical.

Energetic Profiling of Reaction Pathways

Theoretical chemistry can be used to model the energy changes that occur during a chemical reaction, providing a profile of the reaction pathway. This includes the identification of transition states and the calculation of activation energies. For 1-(4-chlorophenyl)-1-phenylpropan-2-one, potential reactions could include nucleophilic addition to the carbonyl group or substitution reactions on the aromatic rings. Energetic profiling would offer insights into the feasibility and kinetics of such transformations. Unfortunately, no published data on the energetic profiling of reaction pathways for this compound could be located.

Theoretical Predictions of Spectroscopic Parameters

Computational methods are also valuable for predicting the spectroscopic signatures of molecules, which can aid in their experimental identification. Techniques exist to calculate theoretical infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Such theoretical spectra, when compared with experimental data, can confirm the structure of a synthesized compound. For 1-(4-chlorophenyl)-1-phenylpropan-2-one, theoretical predictions of its spectroscopic parameters would be a valuable tool for its characterization, but this information is not available in the public domain.

Synthesis and Chemical Transformations of 1 4 Chlorophenyl 3 Phenylacetone Derivatives and Analogues

Design Principles for Structural Modification

The rational design of analogues of 1-(4-chlorophenyl)-3-phenylacetone hinges on two primary strategies: the introduction of various substituents onto the aromatic rings and the chemical alteration of the propan-2-one backbone. These modifications allow for fine-tuning of the molecule's steric and electronic properties.

Systematic Variation of Aromatic Substituents

The two aryl moieties in the this compound structure are prime targets for structural variation. The synthesis of related compounds, such as chalcones (1,3-diaryl-2-propen-1-ones), often proceeds via the Claisen-Schmidt condensation of a substituted acetophenone (B1666503) with a substituted benzaldehyde (B42025). bas.bg This modular approach allows for the introduction of a wide array of substituents on either aromatic ring.

Table 1: Examples of Aromatic Substituent Variations in Diaryl Scaffolds

| Substituent Group | Example | Electronic Effect | Potential Impact |

| Halogen | -F, -Br | Electron-withdrawing, Inductive | Alters lipophilicity, potential for halogen bonding |

| Alkoxy | -OCH₃ | Electron-donating, Resonance | Increases electron density in the ring, can influence binding affinity |

| Nitro | -NO₂ | Strongly electron-withdrawing | Reduces electron density, can act as a hydrogen bond acceptor |

| Amino/Alkylamino | -NH₂, -N(CH₃)₂ | Strongly electron-donating | Increases basicity and polarity, potential for hydrogen bonding |

| Alkyl | -CH₃ | Weakly electron-donating | Increases lipophilicity and steric bulk |

This systematic variation is a cornerstone of structure-activity relationship (SAR) studies, where the goal is to correlate specific structural features with changes in chemical or biological function.

Modifications of the Propan-2-one Backbone

The propan-2-one core of this compound is chemically reactive and offers several handles for modification. The central carbonyl group and the adjacent α-carbons can participate in a variety of chemical transformations.

Key modifications to the backbone include:

Reduction of the Ketone: The carbonyl group can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (B1222165), yielding the corresponding 1,3-diaryl-2-propanol. This transformation changes the geometry and electronic nature of the core, converting a planar, sp²-hybridized center to a tetrahedral, sp³-hybridized one.

Reactions at the α-Carbons: The protons on the carbons alpha to the carbonyl group are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, allowing for alkylation, halogenation, or acylation at these positions.

Condensation Reactions: The α-carbons can participate in condensation reactions, such as the Knoevenagel or aldol (B89426) condensations, to form new carbon-carbon bonds and extend the carbon skeleton.

Conversion to Heterocycles: The 1,3-dicarbonyl-like nature of the scaffold makes it a valuable precursor for synthesizing heterocyclic compounds. For example, reaction with hydrazine (B178648) or substituted hydrazines can lead to the formation of pyrazoles, while reaction with hydroxylamine (B1172632) can yield isoxazoles.

This compound as a Key Intermediate in Organic Synthesis

Due to its inherent reactivity and modular nature, this compound and its parent compound, phenylacetone (B166967), are valuable intermediates in the synthesis of more complex molecules. nih.gov They serve as foundational building blocks for constructing intricate molecular architectures, including polycyclic systems and scaffolds of biological relevance.

Formation of Complex Polycyclic Systems

The 1,3-diaryl-2-propanone framework is a versatile starting point for constructing polycyclic and heterocyclic systems. The strategic application of intramolecular or intermolecular cyclization reactions can convert this linear scaffold into rigid, three-dimensional structures. For instance, derivatives of 1,3-diaryl-2-propanones can be used to synthesize various heterocyclic compounds like benzofurans. acs.org One synthetic route involves the ring-closure reaction between a substituted acetophenone and a brominated acetophenone derivative to yield a 2-benzoyl-3-methylbenzofuran core. acs.org

Furthermore, related dicarbonyl compounds are widely used in cyclization reactions. The Paal-Knorr synthesis, for example, utilizes 1,4-dicarbonyls to form furans, pyrroles, and thiophenes. While this compound is a 1,3-dicarbonyl equivalent, appropriate chemical transformations can convert it into precursors suitable for such cyclizations, highlighting its potential in building diverse heterocyclic rings. Porphyrins, which are complex polycyclic systems, can also be synthesized from diaryl precursors through mixed condensation reactions, demonstrating the utility of aryl-containing building blocks in creating macrocyclic structures. researchgate.net

Synthesis of Biologically Relevant Scaffolds

The 1,3-diarylpropanone motif is a recognized scaffold in medicinal chemistry. Many derivatives have been explored for various therapeutic applications. Chalcones, which are α,β-unsaturated analogues, exhibit a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and antitumor properties. bas.bgpharmatutor.org

This core structure is a key building block for more complex bioactive molecules:

Alpha-Amylase Inhibitors: Researchers have designed and synthesized 1,3-diaryl-3-(arylamino)propan-1-one derivatives via aza-Michael addition to chalcones. nih.gov These compounds have shown potential as alpha-amylase inhibitors, which are of interest for the management of diabetes. nih.gov

Precursors to Selective COX-2 Inhibitors: Phenylacetone-like structures are integral to the synthesis of modern anti-inflammatory drugs. For example, the compound 1-(6-methylpyridin-3-yl)-2-(4-(methylsulfonyl)phenyl)ethanone is a key intermediate in the manufacture of Etoricoxib, a selective COX-2 inhibitor used to treat arthritis. This highlights the importance of the aryl-ethanone linkage in constructing complex pharmaceutical agents.

Privileged Scaffolds in Drug Design: Heterocyclic scaffolds derived from or related to diarylpropanones, such as 1,3-dithiolane (B1216140) and 1,2,3-dithiazole, are considered "privileged structures" in medicinal chemistry. mdpi.comnih.gov These scaffolds are found in a variety of therapeutic agents and drug candidates targeting neoplastic, infectious, and neurodegenerative disorders. mdpi.comnih.gov

Strategies for Enhancing Molecular Diversity through Derivatization

Enhancing the molecular diversity of a chemical library based on the this compound scaffold is crucial for discovering new compounds with unique properties. A key strategy involves a diversity-oriented synthesis approach, where the goal is to rapidly generate a wide range of structurally distinct molecules rather than focusing on a single target.

This can be achieved by:

Combinatorial Synthesis: The modular nature of the synthesis, such as the Claisen-Schmidt condensation for related chalcones, is highly amenable to a combinatorial approach. By combining a set of diverse substituted acetophenones with a library of various substituted benzaldehydes, a large matrix of diaryl propanone analogues can be generated efficiently. bas.bg

Functional Group Interconversion: The ketone, aromatic rings, and α-carbons of the core scaffold serve as points for a multitude of chemical transformations. A library of parent scaffolds can be subjected to a range of reactions (e.g., reduction, oxidation, alkylation, cyclization) to create a second generation of more complex and diverse products.

Scaffold Hopping and Bioisosteric Replacement: Advanced strategies involve replacing parts of the molecule with other chemical groups that have similar steric and electronic properties (bioisosteres). For example, the 1,3-diarylpropanone core could be replaced with a different scaffold, like a 1,3-dithiolane, which has been shown to be a versatile scaffold in drug design. mdpi.com This approach can lead to novel chemical classes with improved properties.

Such derivatization strategies are essential for populating chemical space and are widely used in drug discovery and materials science to build libraries of compounds for high-throughput screening. nih.gov

Advanced Applications of 1 4 Chlorophenyl 3 Phenylacetone in Chemical Research

Role in Multistep Organic Synthesis Sequences

The utility of 1-(4-chlorophenyl)-3-phenylacetone in organic synthesis is primarily as an intermediate, where its constituent parts can be strategically modified to build intricate molecular architectures. libretexts.orgyoutube.com The presence of two different aryl groups and a central ketone functionality allows for a range of chemical transformations.

The synthesis of unsymmetrical diarylacetones itself can be approached through several routes. One common method involves the Friedel-Crafts acylation, although this can sometimes lead to mixtures of products if both aryl rings are susceptible to acylation. A more controlled approach is the coupling of a suitable aryl halide with a pre-formed enolate or a related nucleophilic species. For instance, the reaction of a phenylacetone (B166967) enolate with a 4-chlorobenzyl halide or vice versa could be a plausible route.

Once synthesized, this compound can undergo a variety of reactions at its ketone group. Reduction of the carbonyl can lead to the corresponding secondary alcohol, 1-(4-chlorophenyl)-3-phenyl-2-propanol, a chiral center that can be targeted for asymmetric synthesis. Oxidation reactions, on the other hand, could lead to cleavage of the carbon-carbon bonds adjacent to the carbonyl, yielding carboxylic acid derivatives such as 4-chlorophenylacetic acid and phenylacetic acid.

The methylene (B1212753) groups adjacent to the carbonyl are also reactive sites for functionalization. They can be deprotonated to form enolates, which can then participate in a wide array of carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) condensations, and Michael additions. This reactivity allows for the extension of the carbon skeleton and the introduction of new functional groups. For example, reaction with an electrophile could lead to the formation of a more substituted diarylacetone derivative, which could then be a precursor for heterocyclic compounds or other complex structures.

The aryl rings themselves can also be sites for further functionalization, although the reactivity of the two rings is different. The phenyl ring can undergo electrophilic aromatic substitution, while the 4-chlorophenyl ring is somewhat deactivated to this type of reaction but offers a site for nucleophilic aromatic substitution or cross-coupling reactions at the carbon-chlorine bond.

A summary of potential synthetic routes to and from 1,3-diarylacetones is presented in the table below.

| Reaction Type | Starting Material(s) | Reagent(s) and Conditions | Product(s) | Reference |

| Synthesis | Phenylacetic acid, 4-Chlorophenylacetic acid | High temperature, catalyst | This compound | wikipedia.org |

| Synthesis | Arylalkyne, Benzoquinone, Hantzsch ester | Visible light, phosphoric acid catalyst | Chiral α,α-diarylketones | nih.gov |

| Reduction | This compound | NaBH₄, MeOH or LiAlH₄, Et₂O | 1-(4-chlorophenyl)-3-phenyl-2-propanol | - |

| Oxidation (Baeyer-Villiger) | This compound | m-CPBA or other peroxy acids | Esters (e.g., 4-chlorobenzyl benzoate) | - |

| Enolate Alkylation | This compound | LDA, then R-X | α-alkylated diarylacetone | - |

| Suzuki Coupling | This compound (at C-Cl) | Arylboronic acid, Pd catalyst, base | 1-(biphenyl-4-yl)-3-phenylacetone derivative | mdpi.com |

Catalyst Development and Ligand Design for Reactions of Diarylacetones

The reactions of diarylacetones, particularly those aiming for stereocontrol, heavily rely on the development of sophisticated catalysts and ligands. nih.gov The hydrogenation of the ketone to a chiral alcohol is a prime example where catalyst design is crucial.

Homogeneous asymmetric hydrogenation often employs transition metal catalysts, such as rhodium, ruthenium, or iridium, coordinated to chiral phosphine (B1218219) ligands. youtube.com The choice of ligand is critical in creating a chiral environment around the metal center, which in turn directs the stereochemical outcome of the reaction. For a substrate like this compound, the electronic and steric properties of the two different aryl groups would influence the binding to the catalyst and the subsequent hydride transfer. Ligands with tunable electronic and steric properties, such as those based on ferrocene (B1249389) or binaphthyl scaffolds, are often employed to optimize enantioselectivity. mdpi.com

Palladium-catalyzed cross-coupling reactions are another area where catalyst and ligand design are paramount. mdpi.comnih.gov For instance, a Suzuki or Buchwald-Hartwig amination reaction at the 4-chloro position of the chlorophenyl ring would require a palladium catalyst with a suitable phosphine ligand to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle. Ligands such as those from the XPhos or SPhos families have proven effective in promoting the coupling of aryl chlorides.

The development of catalysts for the functionalization of the α-carbon of diarylacetones is also an active area of research. For example, enantioselective α-arylation can be achieved using palladium catalysts with chiral ligands. These reactions proceed through the formation of a chiral palladium enolate, which then undergoes reductive elimination with an aryl halide.

The table below summarizes some catalyst systems used for reactions of diarylketones, which could be applicable to this compound.

| Reaction | Catalyst | Ligand | Key Features | Reference |

| Asymmetric Hydrogenation | [Rh(COD)₂]BF₄ | Chiral diphosphine (e.g., Me-DuPhos) | High enantioselectivity for ketone reduction. | mdpi.com |

| Suzuki Coupling | Pd(OAc)₂ | Buchwald ligands (e.g., SPhos, XPhos) | Efficient coupling of aryl chlorides. | mdpi.com |

| α-Arylation | Pd₂(dba)₃ | Chiral phosphine (e.g., BINAP) | Enantioselective C-C bond formation at the α-position. | nih.gov |

| Hydrofunctionalization | TiCl₄ / ᵗBuNH₂ | - | Catalyzes the addition of amines to related diyne systems to form pyrroles. | mdpi.com |

Methodological Advancements in Chemical Production and Purification

The production and purification of specialty chemicals like this compound benefit from modern advancements in chemical methodology that aim for higher efficiency, purity, and sustainability.

Production Methods:

While large-scale industrial production of simple ketones like acetone (B3395972) often involves processes like the cumene (B47948) process or the dehydrogenation of isopropanol, the synthesis of more complex, unsymmetrical diarylacetones is typically performed in batch reactors on a smaller scale. maratek.comoup.comlabmanager.com Modern synthetic methods focus on improving yields and reducing waste. For example, the use of catalytic rather than stoichiometric reagents is a key principle of green chemistry. The development of robust catalysts that can be easily separated and recycled is a major goal.

Flow chemistry is an emerging technology that offers several advantages over traditional batch processing for the synthesis of fine chemicals. In a flow reactor, reagents are continuously pumped through a heated and pressurized tube, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. This can lead to improved yields, higher purity, and enhanced safety, especially for exothermic or hazardous reactions.

Purification Techniques:

The purification of solid organic compounds like this compound typically relies on crystallization and chromatography.

Crystallization: This is a powerful technique for purifying solid compounds. The choice of solvent is critical; the ideal solvent should dissolve the compound well at elevated temperatures but poorly at room temperature or below. A successful crystallization can remove impurities and yield a product with high purity.

Column Chromatography: This is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase (e.g., silica (B1680970) gel or alumina) as they are passed through a column with a mobile phase (a solvent or mixture of solvents). For a moderately polar compound like this compound, a solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, would likely be effective.

Preparative High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC can be used. This technique is essentially a high-resolution version of column chromatography and is particularly useful for separating closely related impurities.

The table below outlines common purification methods for solid organic compounds.

| Method | Principle | Advantages | Considerations |

| Crystallization | Differential solubility | Can be highly effective for removing impurities, scalable. | Requires finding a suitable solvent system, some material loss is inevitable. |

| Column Chromatography | Differential adsorption | Versatile, can separate complex mixtures. | Can be time-consuming and require large volumes of solvent. |

| Preparative HPLC | High-resolution differential partitioning | Achieves very high purity, good for separating isomers. | Expensive, limited sample capacity. |

Future Research Perspectives on 1 4 Chlorophenyl 3 Phenylacetone

Exploration of Novel Synthetic Routes and Catalytic Systems

Future research will likely focus on developing more efficient and sustainable methods for the synthesis of 1-(4-chlorophenyl)-3-phenylacetone. While traditional methods like the Friedel-Crafts acylation and Claisen-Schmidt condensation are established, there is a drive towards greener and more atom-economical alternatives.

One promising area is the use of novel catalytic systems. Research into palladium/copper-catalyzed cross-coupling reactions has already shown potential for the synthesis of related heterocyclic compounds. mdpi.com Future work could adapt these systems for the direct synthesis of this compound, potentially offering milder reaction conditions and higher yields. The development of reusable and highly active catalysts, such as metal-organic frameworks (MOFs) or nanoparticle-based catalysts, could also significantly improve the sustainability of the synthesis.

Furthermore, exploring biocatalysis presents an exciting frontier. The use of whole-cell catalysts or isolated enzymes, such as alcohol dehydrogenases, could offer highly selective and environmentally friendly synthetic routes. researchgate.net Biocatalytic processes often operate under mild conditions and can lead to the formation of specific enantiomers, which is of significant interest for various applications.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Novel Catalytic Systems | Higher yields, milder conditions, improved sustainability | Development of reusable catalysts (e.g., MOFs, nanoparticles) |

| Biocatalysis | High selectivity, environmentally friendly, mild conditions | Identification and engineering of suitable enzymes or microorganisms |

| Photochemical Reactions | Green energy source, unique reaction pathways | Exploration of light-assisted synthetic transformations |

Application of Advanced Analytical Techniques for Deeper Mechanistic Understanding

A thorough understanding of the reaction mechanisms involved in the synthesis and transformation of this compound is crucial for optimizing reaction conditions and developing new synthetic strategies. Future research will benefit from the application of advanced analytical techniques to gain deeper mechanistic insights.

In-situ spectroscopic methods, such as real-time Fourier-transform infrared (FT-IR) and nuclear magnetic resonance (NMR) spectroscopy, can provide valuable information about the formation and consumption of intermediates during a reaction. mdpi.com This allows for a more detailed understanding of the reaction kinetics and pathways. For instance, monitoring the disappearance of the triple bond's absorption band in IR spectroscopy has been used to track the progress of intramolecular cyclization reactions. mdpi.com

Computational chemistry and molecular modeling will also play a vital role. Density functional theory (DFT) calculations can be used to predict reaction pathways, transition state energies, and the influence of substituents on reactivity. This theoretical approach, when combined with experimental data, can provide a comprehensive picture of the reaction mechanism.

| Analytical Technique | Information Gained | Impact on Research |

| In-situ FT-IR/NMR | Real-time monitoring of intermediates and reaction kinetics | Optimization of reaction conditions and identification of key intermediates |

| Mass Spectrometry (GC-MS) | Identification of products and by-products, fragmentation patterns | Elucidation of reaction pathways and potential side reactions. nih.gov |

| Computational Chemistry (DFT) | Prediction of reaction pathways and transition states | Deeper understanding of reaction mechanisms and catalyst design |

Expansion of Chemical Transformations and Derivatization Strategies

This compound serves as a versatile building block for the synthesis of more complex molecules. Future research will undoubtedly explore new chemical transformations and derivatization strategies to expand the chemical space accessible from this precursor.

The ketone functionality and the aromatic rings offer multiple sites for chemical modification. For example, the ketone can be reduced to an alcohol or converted to other functional groups. The aromatic rings can undergo further substitution reactions to introduce additional functionalities.

Research has already demonstrated the conversion of related chalcone (B49325) analogs into various furan (B31954) derivatives through addition and ring closure reactions. researchgate.net Similar strategies could be applied to this compound to generate a diverse library of novel compounds. The synthesis of pyrazoline derivatives from chalcone analogs has also been reported, highlighting another potential avenue for derivatization. researchgate.net

| Transformation Type | Potential Products | Synthetic Utility |

| Reduction of Ketone | Chiral alcohols | Building blocks for asymmetric synthesis |

| Ring-forming Reactions | Heterocyclic compounds (e.g., furans, pyrazoles) | Access to novel chemical scaffolds |

| Aromatic Substitution | Functionalized aromatic derivatives | Fine-tuning of electronic and steric properties |

Integration with Flow Chemistry and Automated Synthesis Methodologies

The integration of flow chemistry and automated synthesis platforms represents a significant step forward in the production of this compound and its derivatives. researchgate.net Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. researchgate.netjst.org.in

Continuous flow systems allow for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved reproducibility and higher yields. researchgate.netjst.org.in This technology is particularly well-suited for multistep syntheses, where intermediates can be generated and immediately used in the next reaction step without the need for isolation and purification. nih.govresearchgate.net

The development of automated synthesis platforms, incorporating robotics and real-time analytics, can further accelerate the discovery and optimization of new synthetic routes and derivatives. nih.gov These systems can perform a large number of experiments in a short period, enabling high-throughput screening of reaction conditions and catalysts. The integration of process analytical technology (PAT) allows for real-time monitoring and control of the manufacturing process, ensuring consistent product quality.

| Technology | Key Advantages | Future Applications |

| Flow Chemistry | Enhanced safety, scalability, reproducibility, and control. researchgate.net | Continuous production of this compound and its derivatives. jst.org.innih.gov |

| Automated Synthesis | High-throughput screening, rapid optimization | Accelerated discovery of novel derivatives and synthetic routes |

| Process Analytical Technology (PAT) | Real-time monitoring and control | Improved process understanding and quality assurance |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.